![molecular formula C19H23NO B2819448 3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide CAS No. 433699-23-1](/img/structure/B2819448.png)
3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide
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Overview
Description
3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide, also known as DMPB, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Scientific Research Applications
Structural and Computational Studies
Research has delved into the structural characterization and computational studies of related cathinones, including compounds with modifications on the phenyl ring similar to 3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide. For instance, studies on cathinones have employed techniques like FTIR, UV-Vis, NMR spectroscopy, and single crystal X-ray diffraction, alongside computational methods like density functional theory (DFT) to predict bond lengths and angles, offering insights into the molecular geometry and electronic spectra of such compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Anticonvulsant Activity
Benzamide derivatives, closely related to the chemical structure , have been synthesized and evaluated for their anticonvulsant activities. For example, studies on ameltolide and its analogues have demonstrated significant efficacy in maximal electroshock seizure tests, surpassing traditional anticonvulsants like phenytoin in certain models. This indicates the potential of such benzamide compounds in developing new anticonvulsant therapies (Lambert, Hamoir, Hermans, & Poupaert, 1995).
Herbicidal Applications
Compounds within the benzamide class, such as N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as effective herbicides against annual and perennial grasses. These findings highlight the versatility of benzamide derivatives in agricultural applications, potentially offering a framework for the development of new herbicidal agents (Viste, Cirovetti, & Horrom, 1970).
Mitosis Inhibition in Plant Cells
Research on a series of N-(1,1-dimethylpropynyl) benzamides, including modifications at the phenyl group, has shown potent and selective inhibition of mitosis in plant cells. This suggests that certain structural features of benzamide derivatives can be critical for their bioactivity, offering pathways for the design of selective agrochemicals (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Once the targets are identified, it would be possible to map the compound to specific biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and can have an active effect .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .
properties
IUPAC Name |
3,4-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-12(2)17-8-6-7-14(4)18(17)20-19(21)16-10-9-13(3)15(5)11-16/h6-12H,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWCLMHULDYDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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